

42-(2-Tetrazolyl)rapamycin chemical structure and properties

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Compound of Interest

Compound Name: **42-(2-Tetrazolyl)rapamycin**

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An In-Depth Technical Guide to **42-(2-Tetrazolyl)rapamycin** (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as zotarolimus (ABT-578), is a semi-synthetic macrolide and a potent derivative of rapamycin (sirolimus).^[1] Initially developed by Abbott Laboratories, it was specifically designed as an anti-proliferative agent for local delivery from drug-eluting stents to prevent coronary artery restenosis.^{[2][3]} Structurally, zotarolimus is an analog of rapamycin where the hydroxyl group at position 42 is substituted with a tetrazole ring.^{[1][4]} This modification enhances its lipophilicity compared to sirolimus, facilitating sustained release from stent coatings and efficient diffusion into target tissues.^{[5][6]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to zotarolimus.

Chemical Structure and Physicochemical Properties

Zotarolimus is a complex macrolide characterized by its unique tetrazole substitution on the rapamycin core. This structural alteration is key to its distinct pharmacokinetic profile.^{[4][7]}

- IUPAC Name: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-

yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[8]

- Synonyms: ABT-578, A-179578[2]

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity parameters for zotarolimus are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Zotarolimus

Property	Value	Reference(s)
CAS Number	221877-54-9	[1][8]
Molecular Formula	C ₅₂ H ₇₉ N ₅ O ₁₂	[8][9]
Molar Mass	966.21 g/mol	[8][9]
Solubility (DMSO)	≥ 130 mg/mL (134.55 mM)	[10]
Lipophilicity	Higher octanol:water partition coefficient than sirolimus	[5][6]

Table 2: In Vitro Bioactivity of Zotarolimus

Assay	IC ₅₀ Value	Reference(s)
FKBP12 Binding Affinity	2.57 nM	[2]
Human T-Cell Proliferation (Con-A induced)	7.0 nM	[2]
Rat T-Cell Proliferation (Con-A induced)	1337 nM	[2]
Human Coronary Artery Smooth Muscle Cell Proliferation	0.8 nM	[2]

Table 3: In Vivo Activity of Zotarolimus

Model	Parameter	Value	Reference(s)
Rat Adjuvant DTH Model	ED ₅₀	1.72 mg/kg/day (oral)	[2]

Table 4: Pharmacokinetic Parameters of Zotarolimus

Species	Parameter	Value	Notes	Reference(s)
Rat	Terminal Elimination Half-life (t _{1/2})	9.4 hours	Intravenous dosing	[7]
Human	Peak Blood Level (C _{max})	1.80 ng/mL	From 18mm Endeavor Stent (180 µg dose)	[11]
General	Metabolism	Oxidative, via Cytochrome P4503A	Forms hydroxylated & demethylated metabolites	[5]

Mechanism of Action: mTOR Pathway Inhibition

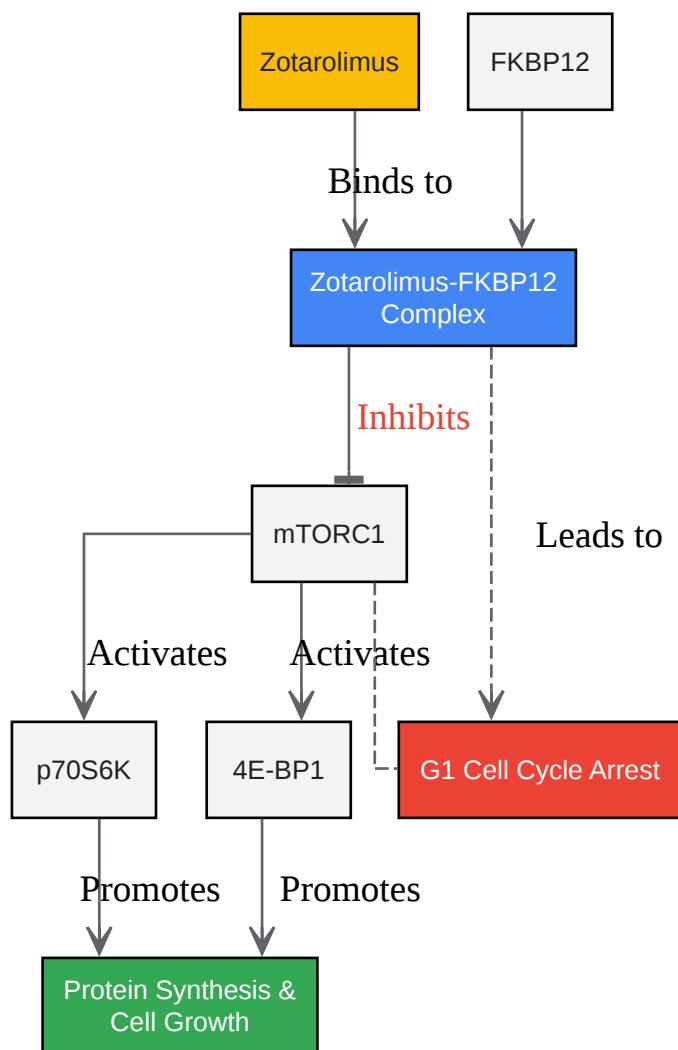
Zotarolimus exerts its anti-proliferative effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[\[12\]](#) The mechanism is indirect and initiated by the formation of a high-affinity complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[\[1\]](#)[\[12\]](#)

The key steps are as follows:

- **FKBP12 Binding:** Zotarolimus enters the cell and binds to the ubiquitously expressed FKBP12.[\[1\]](#)
- **mTORC1 Inhibition:** The resulting zotarolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[\[12\]](#)

- Downstream Signal Blockade: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][12]
- Cell Cycle Arrest: The blockade of these signaling pathways ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[1][6]

This pathway is fundamental to the therapeutic effect of zotarolimus in preventing the proliferation of vascular smooth muscle cells, which is the primary cause of restenosis following stent implantation.[12]



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Zotarolimus Mechanism of Action via mTORC1 Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity and properties of zotarolimus.

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol assesses the inhibitory effect of zotarolimus on the mTOR pathway by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.[13][14]

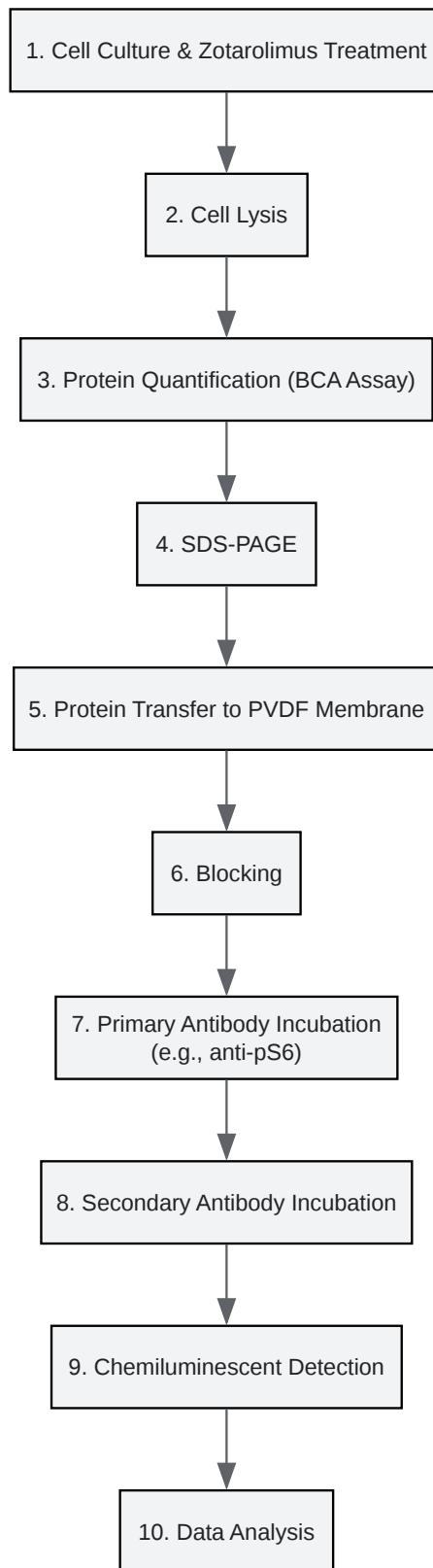
Materials:

- Human coronary artery smooth muscle cells (hCASM)
- Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Primary antibodies: anti-phospho-S6 (S240/244), anti-total-S6, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Zotarolimus stock solution (in DMSO)

Procedure:

- Cell Culture & Treatment: Plate hCASM and grow to 80% confluence. Treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.
- Cell Lysis: Wash cells with ice-cold PBS. Add 100 μ L of ice-cold lysis buffer, scrape the cells, and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with primary antibody (e.g., anti-phospho-S6, 1:1000 dilution) overnight at 4°C.
 - Wash the membrane 3x with TBST.
 - Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane 3x with TBST.
- Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
- Analysis: Quantify band intensities. Normalize phospho-S6 levels to total S6 and/or GAPDH to determine the extent of mTOR pathway inhibition.



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Workflow for Western Blot Analysis.

Protocol: Cell Proliferation Assay (IC₅₀ Determination)

This assay determines the concentration of zotarolimus required to inhibit the proliferation of cells by 50%.

Materials:

- Human T-cells or human coronary artery smooth muscle cells
- Appropriate cell culture medium
- 96-well cell culture plates
- Cell proliferation reagent (e.g., WST-1, MTS, or CyQUANT)
- Zotarolimus stock solution (in DMSO)
- (For T-cells) Mitogen, such as Concanavalin A (Con-A)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Compound Addition: Prepare a serial dilution of zotarolimus in culture medium. Add the diluted compound to the wells (final concentrations ranging from 0.01 nM to 1000 nM). Include vehicle-only (DMSO) and no-treatment controls.
- Stimulation (if required): For T-cell assays, add a mitogen like Con-A to stimulate proliferation.^[2]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
- Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
- Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

- Data Analysis:
 - Subtract the background absorbance/fluorescence.
 - Normalize the data to the vehicle control (100% proliferation).
 - Plot the normalized response versus the log of the zotarolimus concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC_{50} value.

Protocol: LC-MS/MS for Zotarolimus Quantification in Tissue

This protocol provides a method for extracting and quantifying zotarolimus from biological tissue, adapted from methods used in preclinical studies.[\[15\]](#)

Materials:

- Stented swine artery tissue
- Homogenization solution (100% swine blood)
- Internal standard (e.g., a structural analog of zotarolimus)
- Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
- LC-MS/MS system with an appropriate C8 column (e.g., Zorbax Eclipse XDB-C8)[\[16\]](#)

Procedure:

- Sample Preparation:
 - Excise the stented artery segment and weigh it.
 - Homogenize the tissue in a known volume of swine blood containing the internal standard.
- Extraction:
 - Perform a liquid-liquid extraction on the tissue homogenate using methyl tert-butyl ether.

- Vortex and centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.
 - Use a gradient elution method to separate zotarolimus from matrix components.
 - Detect and quantify zotarolimus and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
 - Generate a standard curve by spiking known amounts of zotarolimus into blank tissue homogenate.
 - Calculate the concentration of zotarolimus in the tissue sample based on the peak area ratio of the analyte to the internal standard, referencing the standard curve.

Conclusion

42-(2-Tetrazolyl)rapamycin (zotarolimus) is a highly potent, second-generation rapamycin analog with a well-defined mechanism of action centered on mTOR inhibition. Its modified chemical structure confers advantageous physicochemical and pharmacokinetic properties, including increased lipophilicity and a shorter half-life, making it particularly suitable for localized delivery from cardiovascular stents. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the study and development of mTOR inhibitors and related therapeutic agents.

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References

- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zotarolimus | C52H79N5O12 | CID 9876378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of pharmacokinetics of the limus-eluting stents in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of mTOR down-regulates scavenger receptor, class B, type I (SR-BI) expression, reduces endothelial cell migration and impairs nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation for zotarolimus concentration determination in stented swine arteries by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural identification and characterization of potential degradants of zotarolimus on zotarolimus-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
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